4-{[(Pyridin-2-yl)methyl]amino}quinazoline-6-carbaldehyde
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Overview
Description
4-((Pyridin-2-ylmethyl)amino)quinazoline-6-carbaldehyde is a heterocyclic compound that features a quinazoline core structure with a pyridin-2-ylmethylamino substituent at the 4-position and a carbaldehyde group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Pyridin-2-ylmethyl)amino)quinazoline-6-carbaldehyde typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or ortho esters.
Introduction of the Pyridin-2-ylmethylamino Group: This step involves the nucleophilic substitution reaction where the pyridin-2-ylmethylamine is introduced to the quinazoline core.
Formylation: The final step involves the formylation of the quinazoline derivative to introduce the carbaldehyde group at the 6-position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
4-((Pyridin-2-ylmethyl)amino)quinazoline-6-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
Oxidation: 4-((Pyridin-2-ylmethyl)amino)quinazoline-6-carboxylic acid.
Reduction: 4-((Pyridin-2-ylmethyl)amino)quinazoline-6-methanol.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-((Pyridin-2-ylmethyl)amino)quinazoline-6-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((Pyridin-2-ylmethyl)amino)quinazoline-6-carbaldehyde involves its interaction with molecular targets such as kinases and receptors. The compound can inhibit the activity of specific kinases by binding to their active sites, thereby blocking the phosphorylation of downstream targets. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Anilinoquinazolines: These compounds also inhibit kinases but have different substituents at the 4-position.
Quinoline Derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.
Uniqueness
4-((Pyridin-2-ylmethyl)amino)quinazoline-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit specific kinases makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
648449-13-2 |
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Molecular Formula |
C15H12N4O |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
4-(pyridin-2-ylmethylamino)quinazoline-6-carbaldehyde |
InChI |
InChI=1S/C15H12N4O/c20-9-11-4-5-14-13(7-11)15(19-10-18-14)17-8-12-3-1-2-6-16-12/h1-7,9-10H,8H2,(H,17,18,19) |
InChI Key |
XCYLQYCBWNBACQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=NC=NC3=C2C=C(C=C3)C=O |
Origin of Product |
United States |
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